molecular formula C14H18ClNO4 B12662356 N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide CAS No. 71463-37-1

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide

Cat. No.: B12662356
CAS No.: 71463-37-1
M. Wt: 299.75 g/mol
InChI Key: MNMSFXKWBGWENQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide is an organic compound characterized by the presence of a chloro-substituted phenyl ring with two ethoxy groups and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide typically involves the reaction of 4-chloro-2,5-diethoxyaniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutyramide
  • N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
  • N-(5-Chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

Uniqueness

N-(4-Chloro-2,5-diethoxyphenyl)-3-oxobutyramide is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the phenyl ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Properties

CAS No.

71463-37-1

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

N-(4-chloro-2,5-diethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H18ClNO4/c1-4-19-12-8-11(16-14(18)6-9(3)17)13(20-5-2)7-10(12)15/h7-8H,4-6H2,1-3H3,(H,16,18)

InChI Key

MNMSFXKWBGWENQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)CC(=O)C)OCC)Cl

Origin of Product

United States

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